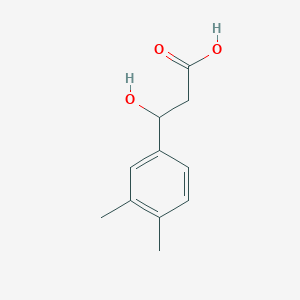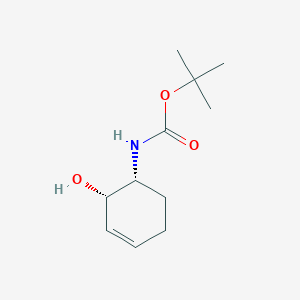aminehydrochloride](/img/structure/B13592743.png)
[(2,6-Difluoro-4-methoxyphenyl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.6475 g/mol It is characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride typically involves the reaction of 2,6-difluoro-4-methoxybenzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,6-Difluoro-4-methoxybenzyl chloride+Methylamine→(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2,6-Difluoro-4-methoxyphenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and methoxy substituents, along with the methylamine group, make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H12ClF2NO |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-5-7-8(10)3-6(13-2)4-9(7)11;/h3-4,12H,5H2,1-2H3;1H |
Clé InChI |
NWPREGJDFIHRCB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=C(C=C1F)OC)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


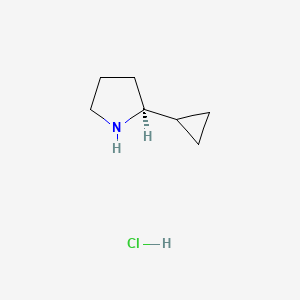
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

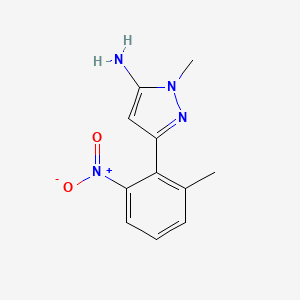
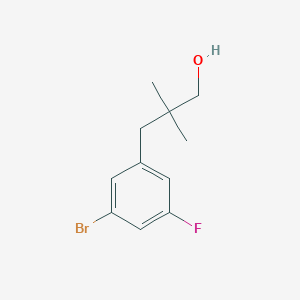
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)



![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
![1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride](/img/structure/B13592720.png)
